molecular formula C29H26N2O3S2 B431088 4-(4-methoxyphenyl)-12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(4-methoxyphenyl)-12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431088
M. Wt: 514.7g/mol
InChI Key: GNEJXANIBZVUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-6,6-dimethyl-2-[(1-naphthylmethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the thienopyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6,6-dimethyl-2-[(1-naphthylmethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6,6-dimethyl-2-[(1-naphthylmethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-6,6-dimethyl-2-[(1-naphthylmethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6,6-dimethyl-2-[(1-naphthylmethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in inflammation and cell proliferation .

Properties

Molecular Formula

C29H26N2O3S2

Molecular Weight

514.7g/mol

IUPAC Name

4-(4-methoxyphenyl)-12,12-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C29H26N2O3S2/c1-29(2)15-23-24(16-34-29)36-26-25(23)27(32)31(20-11-13-21(33-3)14-12-20)28(30-26)35-17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,15-17H2,1-3H3

InChI Key

GNEJXANIBZVUEV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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